BMS-347070 - 197438-73-6

BMS-347070

Catalog Number: EVT-263005
CAS Number: 197438-73-6
Molecular Formula: C18H15BrO4S
Molecular Weight: 407.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-347070 is a COX-2 inhibitor.
Synthesis Analysis

The synthesis of BMS-347070 involves several steps that utilize various reagents and solvents. One common method includes the co-spray method, which allows for the formation of the compound through controlled reactions between specific precursors. The synthesis typically requires careful temperature control and purification steps to ensure the desired purity and yield of the final product. The process may also involve high-performance liquid chromatography (HPLC) techniques for analyzing the purity and concentration of BMS-347070 during synthesis .

Molecular Structure Analysis

BMS-347070 has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity. The molecular formula is C₁₈H₁₈N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural data reveal functional groups that are crucial for the compound's interaction with the COX-2 enzyme. The specific three-dimensional conformation of BMS-347070 is essential for its selectivity and potency as an inhibitor .

Chemical Reactions Analysis

BMS-347070 undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include esterification, amidation, and various substitution reactions that contribute to the formation of its active structure. These reactions are typically facilitated by specific catalysts or reagents that enhance the efficiency of the synthesis process. Additionally, in biological contexts, BMS-347070 may undergo metabolic transformations that affect its efficacy and safety profile .

Mechanism of Action

The mechanism of action of BMS-347070 primarily involves its selective inhibition of COX-2. By binding to the active site of this enzyme, BMS-347070 prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces inflammation without significantly affecting COX-1, which is responsible for maintaining gastric mucosa integrity. The data suggest that this selectivity may lead to fewer gastrointestinal side effects compared to traditional NSAIDs .

Physical and Chemical Properties Analysis

BMS-347070 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 342.41 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
    These properties are critical for determining the appropriate formulation methods for therapeutic use .
Applications

BMS-347070 has been primarily investigated for its potential applications in treating inflammatory conditions such as arthritis, pain management, and other related disorders. Its selective inhibition profile makes it a candidate for developing therapies with reduced side effects compared to traditional NSAIDs. Research continues into optimizing its formulation for enhanced bioavailability and therapeutic efficacy .

Introduction to BMS-347070

Chemical Identity and Pharmacological Classification

BMS-347070 (CAS 197438-73-6) is a small-molecule compound with the systematic chemical name (3Z)-3-((4-bromophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone. Its molecular formula is C₁₈H₁₅BrO₄S, yielding a molecular weight of 407.28 g/mol [6] [8]. The compound features an E/Z-configured exocyclic double bond linking a dihydrofuranone ring to two aryl groups: a 4-bromophenyl moiety and a 4-methylsulfonylphenyl group [7] [8]. This architecture positions it within the class of cyclooxygenase-2 (COX-2) selective inhibitors, designed to target the inducible isoform of cyclooxygenase while minimizing interaction with the constitutive COX-1 enzyme [5] [9].

Table 1: Chemical and Physicochemical Properties of BMS-347070

PropertyValue
Molecular FormulaC₁₈H₁₅BrO₄S
Molecular Weight407.28 g/mol
CAS Registry Number197438-73-6
IUPAC Name(3Z)-3-((4-Bromophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone
Key Structural FeaturesDiaryl-substituted dihydrofuranone with E/Z configuration
Solubility ProfileSoluble in DMSO; insoluble in water [7]

Pharmacologically, BMS-347070 binds reversibly to the COX-2 active site, inhibiting the conversion of arachidonic acid to pro-inflammatory prostaglandins. This selectivity arises from steric differences between COX-1 and COX-2 isoforms—the latter possesses a larger hydrophobic pocket that accommodates the compound's bulky sulfonylphenyl group [9]. Preclinical studies classified it as a potent and competitive COX-2 inhibitor with >100-fold selectivity over COX-1, aligning with the therapeutic rationale for reduced gastrointestinal toxicity compared to non-selective NSAIDs [9].

Historical Development and Patent Landscape

BMS-347070 emerged during the late 1990s–early 2000s as part of the pharmaceutical industry's intensive exploration of COX-2 inhibitors. Developed by Bristol-Myers Squibb (BMS), it advanced to Phase 3 clinical trials for osteoarthritis and pain management and Phase 2 trials for colorectal cancer [5]. Despite demonstrating efficacy in early studies, its development status is marked as "discontinued" in pipeline databases, though specific reasons for discontinuation are not detailed in the available sources [5].

The compound’s patent landscape reflects challenges in protecting innovations where formulation advancements are critical. While specific patents for BMS-347070 are not enumerated in the search results, its bioavailability enhancement technology (spray-dried nanocrystalline dispersion) was extensively characterized in peer-reviewed literature [3] [6]. This aligns with broader intellectual property trends where composition-of-matter patents likely covered the chemical entity initially, while formulation patents would protect the nanocrystalline delivery system. The legal landscape for such patents, particularly under Section 3(k) of the Indian Patent Act, emphasizes the necessity of demonstrating a "technical effect" beyond mere software algorithms or conventional processes [2]. For BMS-347070’s spray-dried dispersion, patentability would hinge on unexpected efficacy improvements—such as bioavailability comparable to solubilized formulations—achieved through engineered nanostructures [3] [6].

Rationale for Bioavailability Enhancement in COX-2 Inhibition

BMS-347070 faces significant biopharmaceutical challenges due to its extremely low aqueous solubility—a common limitation among COX-2 inhibitors that compromises oral absorption and therapeutic efficacy [3] [6]. Conventional approaches like amorphous solid dispersions risk instability due to recrystallization, prompting exploration of nanocrystalline systems. The solution employed a spray-dried nanocrystalline dispersion using Pluronic F127 (a poly(ethylene oxide)-poly(propylene oxide) triblock copolymer) as a stabilizer [3] [6].

Table 2: Bioavailability Enhancement Strategies for BMS-347070

Formulation ApproachKey TechnologyCritical Findings
Nanocrystalline DispersionSpray-drying with Pluronic F127Drug crystallites ≤80 nm embedded in polymer matrix [3]
Mechanism of ActionSize-restricted crystallizationPEO segments crystallize, creating nanodomains for drug nucleation [6]
In Vivo OutcomeBioavailability enhancementComparable exposure to solubilized formulations [3]

The mechanistic basis for bioavailability enhancement involves:

  • Particle Size Reduction: Spray-drying BMS-347070 with Pluronic F127 from acetone or methylene chloride yielded crystalline drug particles averaging 80 nm in diameter within the polymer matrix. This increased the surface area for dissolution [3].
  • Polymer-Drug Interaction: During spray-drying, polyethylene oxide (PEO) segments of Pluronic crystallize, while polypropylene oxide (PPO) segments remain amorphous. The PPO domains restrict drug crystal growth, stabilizing nanosized crystals and enhancing wetting [3] [6].
  • Preserved Crystallinity: Unlike amorphous systems, nanocrystalline dispersions mitigate stability risks (e.g., recrystallization during storage) while maintaining dissolution advantages [6].

Properties

CAS Number

197438-73-6

Product Name

BMS-347070

IUPAC Name

(3Z)-3-[(4-bromophenyl)-(4-methylsulfonylphenyl)methylidene]oxolan-2-one

Molecular Formula

C18H15BrO4S

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C18H15BrO4S/c1-24(21,22)15-8-4-13(5-9-15)17(16-10-11-23-18(16)20)12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3/b17-16+

InChI Key

KOWIZHDULJSRPT-WUKNDPDISA-N

SMILES

CS(=O)(=O)c1ccc(cc1)/C(=C/2\CCOC2=O)/c3ccc(cc3)Br

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-347070; BMS 347070; BMS347070; UNII-0CKM4H090C; 0CKM4H090C; SCHEMBL6882900; SCHEMBL6882905.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=C2CCOC2=O)C3=CC=C(C=C3)Br

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C(=C/2\CCOC2=O)/C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.